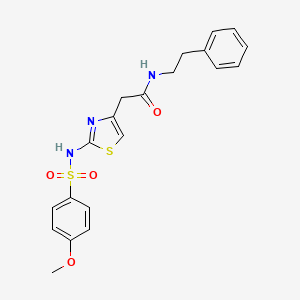
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide” is a synthetic compound. It belongs to the class of 2,4-disubstituted thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives has been a fascinating field in therapeutic science . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . These substituents affect the biological outcomes to a great extent .科学的研究の応用
Anticonvulsant Applications
Research demonstrates that derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety show significant anticonvulsant activity. For instance, a study synthesized various derivatives and evaluated their anticonvulsant activity, finding that certain compounds offered protection against convulsions induced by picrotoxin, with one compound in particular providing 100% protection (Farag et al., 2012).
Antimicrobial and Antifungal Activities
Another area of application is in the development of antimicrobial agents. Compounds incorporating a sulfonamido moiety have been synthesized with the aim of serving as antimicrobial agents. For example, the synthesis of new heterocyclic compounds has shown promising results in vitro against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Applications in Cancer Treatment
Moreover, certain sulfonamide derivatives have been explored for their potential in cancer treatment. Research into zinc phthalocyanine derivatives substituted with sulfonamide groups has revealed properties very useful for photodynamic therapy applications. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Synthesis and Characterization for Various Applications
The synthesis and characterization of sulfonamide derivatives have been extensive, with applications ranging from anticonvulsant and antimicrobial activities to potential uses in treating cancer. These compounds have been evaluated through various methods, including their antimicrobial, antifungal, and cytotoxic activities against different cell lines, demonstrating their versatility and potential in therapeutic applications (Hassan et al., 2021).
作用機序
Target of Action
The primary targets of the compound are yet to be identified. Thiazoles, the core structure of the compound, are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound could be related to these biological activities.
Mode of Action
For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, viral replication, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
These could include the inhibition of certain proteins or enzymes, the modulation of cellular signaling pathways, and the induction of cell death in certain cell types .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
将来の方向性
The future directions in the research of thiazole derivatives like “2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide” could involve the design and structure–activity relationship of bioactive molecules . This could be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
特性
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-17-7-9-18(10-8-17)29(25,26)23-20-22-16(14-28-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJHSIOYWZHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

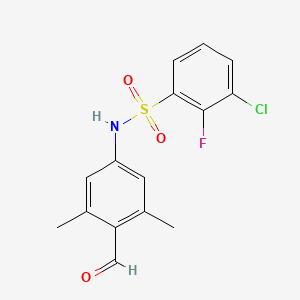
![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)
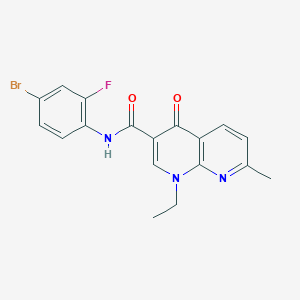
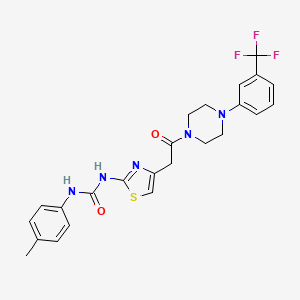
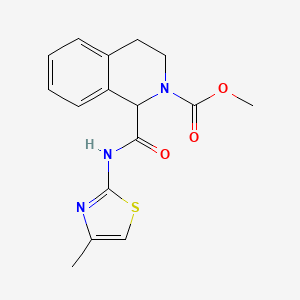
![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)
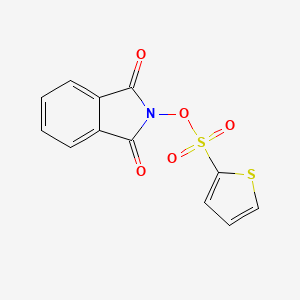
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2958141.png)
![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2958145.png)

![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)

